molecular formula C10H11NO2 B1661997 3-Ethoxy-4-methoxybenzonitrile CAS No. 60758-86-3

3-Ethoxy-4-methoxybenzonitrile

Cat. No. B1661997
Key on ui cas rn: 60758-86-3
M. Wt: 177.2 g/mol
InChI Key: XTIINWPNAMHVDG-UHFFFAOYSA-N
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Patent
US06384080B1

Procedure details

To a solution of 3-ethoxy-4-methoxybenzamide (3.30 g) in pyridine (33 mL) was added phosphorus oxychloride (1.73 mL) under ice-water cooling, and the mixture was stirred for 2 hours at ambient temperature. After evaporation of the solvent, the residue was partitioned between ethyl acetate and water under ice-water cooling. The separated organic layer was washed with 1N-hydrochloric acid, water and brine, dried over magnesium sulfate and evaporated in vacuo. The residue was purified by a silica gel column chromatography eluting with a mixture of hexane and ethyl acetate (5:1 to 4:1) to give 3-ethoxy-4-methoxybenzonitrile as colorless powders (2.83 g).
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
1.73 mL
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[O:13][CH3:14])[C:7]([NH2:9])=O)[CH3:2].P(Cl)(Cl)(Cl)=O>N1C=CC=CC=1>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[O:13][CH3:14])[C:7]#[N:9])[CH3:2]

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
C(C)OC=1C=C(C(=O)N)C=CC1OC
Name
Quantity
1.73 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
33 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate and water under ice-water cooling
WASH
Type
WASH
Details
The separated organic layer was washed with 1N-hydrochloric acid, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by a silica gel column chromatography
WASH
Type
WASH
Details
eluting with a mixture of hexane and ethyl acetate (5:1 to 4:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC=1C=C(C#N)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.83 g
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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